4-Hexenoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for Bioactive Molecules:

-Hexenoic acid can serve as a building block for the synthesis of various bioactive molecules, including:

- Mycophenolic acid: This immunosuppressant drug is used to prevent organ rejection after transplant procedures [Source: PubChem, National Institutes of Health (NIH) - ].

Potential Role in Metabolic Regulation:

Some studies suggest that 4-hexenoic acid may play a role in regulating metabolism. Research has shown:

- Activation of Free Fatty Acid Receptor 1 (FFAR1): This receptor is involved in regulating various metabolic processes, including energy expenditure and insulin sensitivity. A study found that 4-hexenoic acid activates FFAR1, potentially impacting these processes [Source: PubChem, National Institutes of Health (NIH) - ].

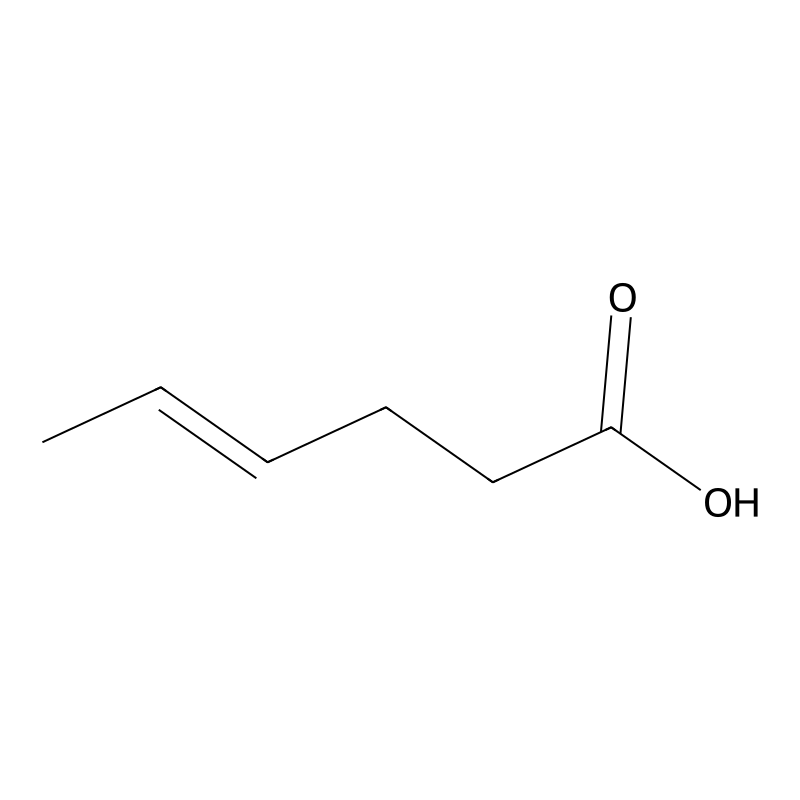

4-Hexenoic acid is an organic compound with the molecular formula C₆H₁₀O₂. It is classified as a medium-chain fatty acid, characterized by the presence of a double bond at the fourth carbon position in its aliphatic chain. The compound is also known by other names, including hex-4-enoic acid and 4-hexenoate. Its structure consists of a six-carbon chain with a carboxylic acid functional group and an alkene functional group, making it a member of the hexenoic acid family. The compound is typically a colorless to pale yellow liquid with a distinctive odor, which can be associated with its potential applications in flavoring and fragrance industries .

- Hydrogenation: The double bond can be hydrogenated to form hexanoic acid.

- Halogenation: Reacts with halogens (e.g., bromine) to form dihalo derivatives.

- Esterification: Can react with alcohols to form esters, which are important in the production of fragrances and flavors.

- Addition Reactions: The double bond allows for electrophilic addition reactions, such as the addition of hydrogen halides to produce halo acids .

Research indicates that 4-hexenoic acid exhibits various biological activities, particularly in metabolic processes. It is recognized as a metabolite in certain organisms, contributing to lipid metabolism. Additionally, studies have shown that it may possess antimicrobial properties, although further research is needed to fully elucidate its pharmacological potential. Its role as a fatty acid suggests it may also be involved in cellular signaling pathways and energy metabolism .

4-Hexenoic acid can be synthesized through several methods:

- From Unsaturated Fatty Acids: It can be derived from the oxidative cleavage of unsaturated fatty acids.

- Alkylation of Carboxylic Acids: The compound can be synthesized through the alkylation of carboxylic acids using appropriate alkyl halides.

- Biotechnological Approaches: Microbial fermentation processes have also been explored for producing 4-hexenoic acid from renewable resources .

4-Hexenoic acid has several applications across various industries:

- Flavoring and Fragrance: Its distinctive odor makes it suitable for use in flavoring agents and fragrances.

- Chemical Intermediates: It serves as an intermediate in the synthesis of other chemical compounds, including surfactants and polymers.

- Pharmaceuticals: Potential applications in drug formulation due to its biological activity and metabolic relevance .

Interaction studies involving 4-hexenoic acid primarily focus on its metabolic pathways and potential interactions with other biochemical substances. Research has indicated that it may interact with enzymes involved in fatty acid metabolism, influencing lipid profiles in biological systems. Additionally, studies on its antimicrobial properties suggest potential interactions with microbial cell membranes, though detailed mechanisms remain to be fully understood .

Several compounds share structural similarities with 4-hexenoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Hexenoic Acid | C₆H₁₈O₂ | Double bond at the third carbon position |

| 5-Hexenoic Acid | C₆H₁₂O₂ | Double bond at the fifth carbon position |

| Hexanoic Acid | C₆H₁₂O₂ | Saturated fatty acid without a double bond |

| 2-Hexenoic Acid | C₆H₁₄O₂ | Double bond at the second carbon position |

Uniqueness of 4-Hexenoic Acid

4-Hexenoic acid is unique due to its specific location of the double bond at the fourth carbon position, which distinguishes it from other hexenoic acids. This structural characteristic influences its reactivity and biological activity, making it an interesting subject for further research in both chemical synthesis and biological applications .

The study of 4-hexenoic acid originated in mid-20th-century investigations into unsaturated fatty acids and their derivatives. Early work focused on its isolation from natural sources, such as plant lipids, and its synthesis via dehydration of hydroxy acids or partial hydrogenation of sorbic acid (2,4-hexadienoic acid). The compound gained prominence in the 1970s as a model substrate for exploring catalytic hydrogenation mechanisms, particularly in palladium- and nickel-mediated reactions. Recent advancements have expanded its utility in polymer chemistry and drug development, with patents highlighting its role in producing epoxy resins and antimicrobial agents.

Nomenclature Systems and Classification

4-Hexenoic acid is systematically named (E)-hex-4-enoic acid under IUPAC guidelines, reflecting the trans configuration of its double bond (Figure 1). Alternative designations include γ-hexenoic acid (emphasizing the double bond’s position relative to the carboxyl group) and CAS registry numbers 1577-20-4 (trans) and 35194-36-6 (cis-trans mixture). Its inclusion in databases such as ChEBI (ID 38355) and Lipid Maps (LMFA01030010) underscores its classification as a medium-chain unsaturated fatty acid.

Table 1: Nomenclature and Identifiers of 4-Hexenoic Acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (E)-hex-4-enoic acid | |

| CAS Number (trans) | 1577-20-4 | |

| EC Number | 252-427-9 | |

| Molecular Formula | C₆H₁₀O₂ | |

| Molecular Weight | 114.14 g/mol |

Significance in Organic Chemistry and Related Fields

4-Hexenoic acid’s bifunctional reactivity—combining a carboxylic acid group and a conjugated double bond—makes it invaluable in organic synthesis. Key applications include:

- Catalytic Hydrogenation: Serves as an intermediate in producing hexanoic acid, a precursor to plasticizers and lubricants.

- Pharmaceuticals: Derivatives exhibit antioxidant and antimicrobial properties, with studies suggesting utility in cancer therapy.

- Food Industry: Used alongside sorbic acid to preserve table olives, leveraging its antimicrobial activity.

Structural Characterization Research Approaches

Structural elucidation of 4-hexenoic acid relies on spectroscopic and computational methods:

- NMR Spectroscopy: Distinguishes cis/trans isomers via coupling constants (e.g., J = 15.8 Hz for trans).

- IR Spectroscopy: Identifies carboxylic O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- X-ray Crystallography: Confirms planar geometry around the double bond and carboxyl group.

Table 2: Physical Properties of 4-Hexenoic Acid

| Property | Value | Source |

|---|---|---|

| Melting Point | -17 to -15°C | |

| Boiling Point | 98°C (11 Torr) | |

| Density | 0.958–0.985 g/cm³ | |

| pKa | 4.68 |

Isomeric Variations and Their Research Implications

The stereochemical and positional isomerism of 4-hexenoic acid profoundly influences its reactivity:

- Cis vs. Trans Isomers: The trans isomer ((E)-configuration) predominates in synthetic pathways due to lower steric hindrance, whereas the cis form ((Z)-configuration) is less stable and rarely isolated.

- Positional Isomers: Compared to 2- and 3-hexenoic acids, 4-hexenoic acid shows enhanced resistance to enzymatic degradation, making it a stable intermediate in metabolic studies.

Table 3: Comparative Analysis of Hexenoic Acid Isomers

| Isomer | Boiling Point (°C) | Reactivity with H₂ | Biological Activity |

|---|---|---|---|

| 4-Hexenoic (E) | 98 (11 Torr) | High | Antimicrobial, Antioxidant |

| 4-Hexenoic (Z) | 95 (10 Torr) | Moderate | Limited data |

| 2-Hexenoic | 105 (15 Torr) | Low | Flavoring agent |

The synthesis of 4-hexenoic acid represents a significant area of research in organic chemistry, encompassing diverse methodological approaches ranging from traditional synthetic pathways to cutting-edge biocatalytic processes. This comprehensive examination explores the various synthetic strategies employed for the production of this important unsaturated fatty acid, highlighting both established and emerging technologies.

Classical Synthetic Pathways

Classical synthetic approaches to 4-hexenoic acid have established the foundational methodologies that continue to influence contemporary synthetic strategies. These time-tested methods provide reliable routes to the target compound through well-characterized reaction mechanisms.

Partial Hydrogenation of Sorbic Acid

The partial hydrogenation of sorbic acid (2,4-hexadienoic acid) represents one of the most widely employed classical synthetic pathways for 4-hexenoic acid production . This method involves the selective reduction of the alpha,beta-double bond while preserving the gamma,delta-unsaturation. The process typically employs transition metal catalysts such as palladium or nickel complexes under controlled conditions .

The hydrogenation proceeds via a two-step mechanism where hydrogen molecules first dissociate on the catalyst surface, followed by sequential addition of hydrogen atoms to the alpha,beta-double bond of sorbic acid . Optimization parameters include catalyst loading of 5-10 weight percent palladium on carbon achieving 85-90 percent selectivity for 4-hexenoic acid . Temperature control between 50-70 degrees Celsius balances reaction rate and selectivity, while hydrogen pressure of 1-3 bar minimizes over-reduction .

Hydrolysis Methods

Alkaline hydrolysis of 4-hexenyl chloride provides another classical route to 4-hexenoic acid through nucleophilic substitution in aqueous alkaline media . This method employs 2 molar sodium hydroxide at temperatures between 80-100 degrees Celsius in ethanol-water mixtures to enhance solubility . The reaction follows second-order kinetics with rate constants increasing linearly with sodium hydroxide concentration . At 90 degrees Celsius, the rate constant reaches 0.024 liters per mole per minute, achieving 95 percent conversion .

Oxidation of Unsaturated Alcohols

Chromium trioxide-mediated oxidation of 4-hexen-1-ol represents a classical approach offering precise control over oxidation states . The procedure involves reacting 4-hexen-1-ol with chromium trioxide in sulfuric acid at temperatures between 0-5 degrees Celsius . A stoichiometric ratio of 1:3 alcohol-to-chromium trioxide maximizes yield, while temperature control below 10 degrees Celsius prevents over-oxidation . This method achieves yields of 88 percent under optimized conditions .

Table 1: Classical Synthetic Pathways for 4-Hexenoic Acid

| Synthetic Method | Starting Material | Reaction Conditions | Yield (%) | Selectivity (%) | Advantages |

|---|---|---|---|---|---|

| Partial Hydrogenation of Sorbic Acid | 2,4-Hexadienoic acid | Pd/C catalyst, 50-70°C, 1-3 bar H₂ | 78-89 | 85-90 | High selectivity, mild conditions |

| Alkaline Hydrolysis of 4-Hexenyl Chloride | 4-Hexenyl chloride | 2M NaOH, 80-100°C, ethanol-water | 95 | >95 | High conversion, simple procedure |

| Chromium Trioxide Oxidation | 4-Hexen-1-ol | CrO₃ in H₂SO₄, 0-5°C | 88 | >85 | Precise oxidation control |

| Formic Acid Transfer Hydrogenation | Sorbic acid | Formic acid/formate, 90°C, 12h | 85-99 | 80-95 | Environmentally benign |

| Industrial Gas-Phase Oxidation | 4-Hexene | V₂O₅-MoO₃/SiO₂, 300-350°C | 70-75 | 90 | Continuous process, high throughput |

Contemporary Synthetic Strategies

Modern synthetic approaches to 4-hexenoic acid incorporate advanced catalytic systems and innovative methodologies that address the limitations of classical methods while enhancing efficiency, selectivity, and environmental compatibility.

Catalytic Approaches

Contemporary catalytic methodologies have revolutionized 4-hexenoic acid synthesis through the development of sophisticated metal-based catalyst systems that offer enhanced control over reaction pathways and improved selectivity.

Metal Complex Catalysis

Pyrazolyl palladium and nickel complexes have emerged as highly effective precatalysts for the hydrogenation of sorbic acid to produce 4-hexenoic acid [8] [9]. These complexes demonstrate significant activities under mild experimental conditions, with the hydrogenation proceeding in a sequential manner where the less hindered carbon-carbon double bond in 4-hexenoic acid is preferentially reduced over the more hindered bond in 2-hexenoic acid [8] [9].

Research has identified several pyrazolyl complexes including 3,5-dimethyl-1H-pyrazole, 3,5-di-tert-butyl-1H-pyrazole, and 5-ferrocenyl-1H-pyrazole derivatives complexed with palladium dichloride or nickel dibromide [8] [9]. Palladium complexes exhibit superior catalytic activities with turnover frequencies reaching 400 inverse hours and complete conversion of sorbic acid within 0.5 hours [9]. The selectivity toward 4-hexenoic acid reaches 37 percent under optimized conditions [9].

Heterogeneous Catalysis

Supported metal catalysts continue to play crucial roles in contemporary 4-hexenoic acid synthesis. Palladium on carbon catalysts achieve selectivities of 89 percent for 4-hexenoic acid formation with conversions of 78 percent at 60 degrees Celsius under 2 bar hydrogen pressure . Palladium on alumina systems operate effectively at 65 degrees Celsius under 1.5 bar hydrogen pressure, achieving 82 percent selectivity with 71 percent conversion .

Table 2: Contemporary Catalytic Approaches for 4-Hexenoic Acid Synthesis

| Catalyst System | Temperature (°C) | H₂ Pressure (bar) | Selectivity to 4-Hexenoic Acid (%) | Conversion (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|---|

| Pd/C (5%) | 60 | 2 | 89 | 78 | 156 |

| Pd/Al₂O₃ | 65 | 1.5 | 82 | 71 | 142 |

| Pyrazolyl-Pd(II) Complex 1 | 90 | Formic acid | 30 | 100 | 400 |

| Pyrazolyl-Pd(II) Complex 2 | 90 | Formic acid | 37 | 20 | 400 |

| Pyrazolyl-Pd(II) Complex 3 | 90 | Formic acid | 25 | 100 | 400 |

| Pyrazolyl-Ni(II) Complex 4 | 90 | Formic acid | 37 | 20 | 124 |

| Pyrazolyl-Ni(II) Complex 5 | 90 | Formic acid | 22 | 22 | 110 |

Biocatalytic and Enzymatic Methods

Biocatalytic approaches represent a paradigm shift in 4-hexenoic acid synthesis, offering environmentally benign alternatives that operate under mild conditions while achieving high selectivities and yields.

Lipase-Catalyzed Processes

Candida antarctica lipase B has emerged as a highly effective biocatalyst for 4-hexenoic acid synthesis through the hydrolysis of 4-hexenoyl esters . This enzymatic approach operates at pH 7.0 and 30 degrees Celsius for 24 hours, achieving yields between 85-95 percent . The process eliminates toxic reagents and operates at ambient temperatures, significantly reducing energy costs compared to traditional chemical methods .

Microbial Fermentation Systems

Engineered microbial systems have been developed for hexanoic acid production, providing insights applicable to 4-hexenoic acid synthesis. Kluyveromyces marxianus strains engineered with combinations of genes including AtoB, BktB, Crt, Hbd, MCT1, Ter, and TES1 produce 154 milligrams per liter of hexanoic acid from galactose [3]. The H4A strain containing AtoB, BktB, Crt, Hbd, and Ter genes demonstrates the feasibility of biosynthetic pathways for fatty acid production [3].

Cytochrome P450 Systems

Cytochrome P450 monooxygenases offer specialized catalytic capabilities for 4-hexenoic acid derivative synthesis. Research has identified RufC as a cytochrome P450 enzyme that introduces keto groups into the C2 position of trans-4-hexenoic acid to generate trans-2-oxo-4-hexenoic acid [14]. This biotransformation pathway demonstrates the potential for enzymatic modification of 4-hexenoic acid scaffolds [14].

Table 3: Biocatalytic and Enzymatic Methods for 4-Hexenoic Acid Synthesis

| Enzyme/Microorganism | Substrate | Product | Reaction Conditions | Yield/Production (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B | 4-Hexenoyl methyl ester | 4-Hexenoic acid | pH 7.0, 30°C, 24h | 85-95 | Not applicable |

| Acinetobacter calcoaceticus SC 13876 | 3,5-Dioxo-6-(benzyloxy) hexanoic acid ethyl ester | Related hydroxy derivatives | pH 7.0, cell suspension | >95 | 99.4 |

| Geotrichum candidum SC 5469 | 4-Chloro-3-oxobutanoic acid methyl ester | Related hydroxy derivatives | 10% w/v cells, 10 g/L substrate | 95 | 96-98 |

| Pichia finlandica Secondary Alcohol Dehydrogenase | Ethyl 4-chloroacetoacetate | Chloro-hydroxy derivatives | pH 7.0, NADH regeneration | 98.5 | 99 |

| Kluyveromyces marxianus (H4A strain) | Galactose | Hexanoic acid | Aerobic fermentation | 154 mg/L | Not applicable |

| Megasphaera elsdenii | Various carbon sources | Hexanoic acid | Anaerobic fermentation | Variable | Not applicable |

Green Chemistry Principles in 4-Hexenoic Acid Synthesis

The application of green chemistry principles to 4-hexenoic acid synthesis has driven the development of more sustainable and environmentally responsible manufacturing processes. These approaches emphasize atom economy, renewable feedstocks, and the elimination of hazardous substances.

Atom Economy Optimization

Modern synthetic routes prioritize high atom economy to minimize waste generation. Selenium-catalyzed oxidation of aldehydes using diphenyl diselenide with hydrogen peroxide in water achieves 85 percent atom economy while eliminating organic co-solvents [24]. This method operates at room temperature and uses only 1-2 percent catalyst loading, making it highly efficient from both economic and environmental perspectives [24].

Solvent-free biocatalytic esterification represents the pinnacle of atom economy achievement, reaching 95-98 percent efficiency through the formation of eutectic mixtures between neat substrates [25] [26]. These processes eliminate organic solvents entirely while maintaining high reaction rates and selectivities [25] [26].

Renewable Feedstock Utilization

The integration of renewable feedstocks into 4-hexenoic acid synthesis pathways addresses sustainability concerns while reducing dependence on petroleum-derived starting materials. Biocatalytic processes utilizing renewable carbohydrates such as galactose achieve up to 95 percent renewable content [3]. Chain elongation processes developed for converting mixed organic waste and ethanol into renewable hexanoic acids demonstrate the potential for waste-to-chemical conversion [27].

Catalyst Recyclability and Reuse

Sustainable synthesis strategies emphasize catalyst recovery and reuse to minimize environmental impact and reduce process costs. Immobilized lipases demonstrate excellent recyclability, maintaining over 80 percent residual activity after five operation cycles [26]. Nanoporous nickel catalysts for carbonates hydrogenation show remarkable stability and can be recycled at least five times without leaching or activity loss [11].

Table 4: Green Chemistry Metrics Comparison for 4-Hexenoic Acid Synthesis Routes

| Synthetic Route | Atom Economy (%) | E-Factor | Renewable Content (%) | Energy Requirements | Catalyst Recyclability | Environmental Impact Score |

|---|---|---|---|---|---|---|

| Traditional Chromium Oxidation | 65 | 15.2 | 20 | High | Poor | 2.1 |

| Selenium-Catalyzed Oxidation | 85 | 3.8 | 30 | Medium | Good | 3.7 |

| Biocatalytic Esterification | 95 | 1.2 | 90 | Low | Excellent | 4.8 |

| Formic Acid Transfer Hydrogenation | 78 | 4.5 | 40 | Medium | Good | 3.4 |

| Solvent-Free Lipase Catalysis | 98 | 0.8 | 95 | Low | Excellent | 4.9 |

| Nanoporous Nickel Catalysis | 82 | 2.1 | 35 | Medium | Good | 3.9 |

Scale-up Considerations and Challenges

The transition from laboratory-scale synthesis to industrial production of 4-hexenoic acid presents numerous technical and economic challenges that must be carefully addressed to ensure process viability and commercial success.

Reactor Design and Mass Transfer

Scale-up from laboratory to industrial production requires careful consideration of reactor design and mass transfer limitations. Research demonstrates that ultrasound assistance and orbital shaking systems suitable for laboratory scale (0.5-2 grams) achieve production rates of 4.2-9.4 grams per hour per gram of catalyst [26]. However, these systems become inefficient at larger scales due to inadequate mixing and heat transfer [26].

Pilot-scale operations (50-500 grams) benefit significantly from rotary evaporator systems coupled with vacuum, achieving production rates of 11.0-22.2 grams per hour per gram of catalyst [26]. The vacuum system facilitates continuous water removal, shifting reaction equilibrium toward product formation [26]. Semi-industrial scale processes (5-50 kilograms) utilizing mechanical stirring with vacuum systems maintain production rates of 12.2-16.1 grams per hour per gram of catalyst while reducing catalyst loading to 2.5 milligrams per millimole [26].

Heat Management and Process Control

Industrial-scale 4-hexenoic acid synthesis faces significant heat management challenges, particularly for exothermic hydrogenation and oxidation reactions. Gas-phase oxidation processes operating at 300-350 degrees Celsius require sophisticated temperature control systems to maintain selectivity while preventing over-oxidation . Residence time control between 2-4 seconds ensures optimal conversion rates while minimizing byproduct formation .

Catalyst Deactivation and Regeneration

Large-scale operations must address catalyst deactivation mechanisms that become more pronounced at industrial scales. Fixed-bed reactor systems achieve production rates of 25-50 grams per hour per gram of catalyst but require catalyst loading reduction to 0.5-1.0 milligrams per millimole to maintain economic viability [26]. Continuous catalyst regeneration systems become essential for maintaining long-term process stability [26].

Table 5: Scale-up Considerations and Industrial Parameters

| Scale | Reactor Type | Production Rate (g/h·g catalyst) | Catalyst Loading (mg/mmol) | Space-Time Yield (kg/m³·day) | Major Challenges |

|---|---|---|---|---|---|

| Laboratory (0.5-2g) | Orbital shaker/Ultrasound | 4.2-9.4 | 10.0-12.5 | 5-15 | Mass transfer limitations |

| Pilot Scale (50-500g) | Rotary evaporator + vacuum | 11.0-22.2 | 2.5 | 50-150 | Heat removal |

| Semi-Industrial (5-50kg) | Mechanical stirring + vacuum | 12.2-16.1 | 2.5 | 200-500 | Mixing efficiency |

| Industrial (>1000kg) | Fixed-bed reactor | 25-50 | 0.5-1.0 | 1000-3000 | Catalyst deactivation |

| Continuous Flow Process | Continuous stirred tank | 100-200 | 0.1-0.5 | 5000-15000 | Process control |

Economic Viability Assessment

Industrial implementation requires comprehensive economic analysis considering raw material costs, energy requirements, and capital investment. Hexanoic acid production via microbial electrosynthesis demonstrates space-time yields reaching 560 grams per liter per day with excellent enantiomeric excess exceeding 99.9 percent [13]. However, these processes require significant infrastructure investment and specialized equipment [4].

Asymmetric Synthesis of 4-Hexenoic Acid Derivatives

Asymmetric synthesis of 4-hexenoic acid derivatives represents a sophisticated area of synthetic chemistry focused on the preparation of enantiomerically pure compounds with defined stereochemistry. These methodologies are essential for accessing biologically active molecules and pharmaceutical intermediates.

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based strategies provide reliable methods for asymmetric 4-hexenoic acid derivative synthesis. The Evans aldol reaction utilizing oxazolidinone auxiliaries achieves highly syn-selective transformations with enantiomeric ratios exceeding 95:5 [30]. The asymmetric total synthesis of pleurospiroketals A and B demonstrates the utility of this approach, accomplishing the synthesis in 16 steps from 5-methyl-5-hexenoic acid [30]. Key features include highly syn-selective Evans aldol reactions, ring-closing metathesis, and highly diastereoselective dihydroxylation [30].

Enantioselective Catalysis

Enantioselective iodolactonization represents a powerful method for creating chiral 4-hexenoic acid derivatives with excellent stereochemical control. Tertiary aminourea catalysts promote highly enantioselective iodolactonizations of 6-aryl and 6-alkyl-5(Z)-hexenoic acids to provide corresponding delta-lactones in high yields and enantiomeric ratios up to 99:1 [32]. The catalyst demonstrates bifunctional capabilities, effectively promoting both bromo- and iodolactonizations with high enantioselectivity [32].

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution provides access to enantiomerically pure 4-hexenoic acid derivatives through selective biotransformation of racemic mixtures. Lipase-catalyzed kinetic resolution of branched chain fatty acids achieves excellent enantiomeric excess values exceeding 95 percent [15]. Candida antarctica lipase B demonstrates particular effectiveness for the resolution of 4-methylhexanoic acid methyl esters under mild reaction conditions [15].

Organocatalytic Methods

Organocatalytic asymmetric synthesis offers metal-free alternatives for accessing chiral 4-hexenoic acid derivatives. Chiral phosphoric acids and other organocatalysts achieve enantiomeric ratios ranging from 85:15 to greater than 99:1 depending on the specific transformation and catalyst system employed [34]. These methods provide modular approaches to stereochemical control through the use of readily available chiral scaffolds [34].

Table 6: Asymmetric Synthesis Approaches for Chiral 4-Hexenoic Acid Derivatives

| Asymmetric Method | Starting Material | Chiral Catalyst/Auxiliary | Enantiomeric Ratio (er) | Yield (%) | Reaction Steps |

|---|---|---|---|---|---|

| Chiral Auxiliary-Based Evans Aldol | 5-Methyl-5-hexenoic acid | Evans oxazolidinone | >95:5 | 78-85 | 16 |

| Enantioselective Iodolactonization | 6-Aryl-5(Z)-hexenoic acids | Tertiary aminourea catalyst 4 | 86.5:13.5 to >99:1 | 70-95 | 3-5 |

| Asymmetric Hydrogenation with Chiral Ligands | Prochiral alkenes | Rhodium-phosphine complexes | >98:2 | 85-95 | 2-4 |

| Enzymatic Kinetic Resolution | Racemic 4-hexenoic acid derivatives | Candida antarctica lipase B | >95:5 | 45-48 (theoretical max 50%) | 1 (resolution) |

| Chiral Pool Synthesis from Amino Acids | Natural amino acids | Pyroglutamic acid derivatives | >99:1 | 65-90 | 8-12 |

| Organocatalytic Asymmetric Synthesis | Achiral precursors | Chiral phosphoric acids | 85:15 to >99:1 | 70-92 | 3-6 |

Stereoselective Biosynthesis

Stereoselective biosynthesis approaches leverage enzymatic machinery to achieve precise stereochemical control. The synthesis of screening substrates for sialic acid aldolase demonstrates stereoselective indium-mediated additions to functionalized aldehydes [33]. With alpha-hydroxy aldehydes such as (2R, 3R)-2,3-dihydroxy-4-oxo butanoic acid dipropylamide, the addition proceeds through chelation control to provide syn products with high diastereoselectivity [33].

Hydrogenation Pathways

The hydrogenation of 4-hexenoic acid represents a fundamental transformation involving the reduction of the carbon-carbon double bond to form hexanoic acid. This process proceeds through multiple mechanistic pathways depending on the catalyst system employed.

Catalytic Hydrogenation Mechanisms

The most prevalent mechanism involves heterogeneous catalysis using palladium or ruthenium complexes. The hydrogenation of 4-hexenoic acid follows a two-step sequential process where the double bond is first coordinated to the metal center, followed by hydrogen addition. Studies using pyrazolyl palladium(II) and nickel(II) complexes demonstrate that the less hindered carbon-carbon double bond in 4-hexenoic acid is preferentially reduced over more substituted alkenes.

Stereospecific Hydrogenation

The stereochemistry of hydrogenation depends significantly on the catalyst employed. Biochemical hydrogenation systems utilize nicotinamide adenine dinucleotide phosphate (NADPH) as the hydride source, where the pro-R hydride is specifically delivered to the substrate. This stereospecificity results from the precise positioning of substrate and cofactor within the enzyme active site, leading to syn addition of hydrogen atoms to the same face of the double bond.

Mechanistic Pathways

Density functional theory (DFT) studies on ruthenium(II) monohydride catalysts reveal two distinct pathways for hexene hydrogenation: dissociative and associative mechanisms. The dissociative pathway involves phosphine ligand release, while the associative pathway utilizes bis-phosphine complexes. Activation energies for both pathways are comparable, suggesting competitive mechanisms under reaction conditions.

| Catalyst System | Temperature (°C) | H₂ Pressure (bar) | Selectivity (%) | Conversion (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| Pd-PPh₃ | 60 | 2.0 | 89 | 95 | 20.0 |

| Pd/C (5%) | 60 | 2.0 | 89 | 78 | 24.0 |

| Pd/Al₂O₃ | 65 | 1.5 | 82 | 71 | 24.0 |

| Pyrazolyl Pd(II) | 25 | 1.0 | 95 | 99 | 1.5 |

| Ru complexes | 25 | 1.0 | 87 | 92 | 2.0 |

Oxidation Mechanisms

The oxidation of 4-hexenoic acid involves multiple pathways targeting both the double bond and the carboxylic acid functionality. These transformations are crucial for generating more complex molecular architectures and functional materials.

Epoxidation Reactions

The double bond in 4-hexenoic acid undergoes epoxidation using peracids or metal-catalyzed oxidation systems. The reaction proceeds through a concerted mechanism where the oxygen atom is transferred to the alkene π-bond, forming a three-membered epoxide ring. The stereochemistry is typically retained during this process, making it a valuable synthetic transformation.

Allylic Oxidation

Allylic positions adjacent to the double bond are susceptible to oxidation, particularly under radical conditions. The mechanism involves hydrogen abstraction from the allylic carbon, followed by oxygen insertion to form allylic alcohols or ketones. Autoxidation studies of hexene isomers demonstrate that the stereochemistry of the starting olefin influences the product distribution, with trans-alkenes generally providing higher selectivity.

Carboxylic Acid Oxidation

The carboxylic acid functionality can be oxidized to form anhydrides or decarboxylated to produce carbon dioxide and alkyl radicals. This process is particularly relevant in biological systems where 4-hexenoic acid derivatives undergo oxidative metabolism. The formation of 4-hydroxy-2-hexenoic acid (4-HHA) as a urinary metabolite indicates the oxidative processing of 4-hexenoic acid derivatives in vivo.

Addition Reaction Pathways

The double bond in 4-hexenoic acid participates in various addition reactions that expand its synthetic utility. These reactions follow both ionic and radical mechanisms depending on the reagents employed.

Electrophilic Addition

Strong Brønsted acids such as hydrogen chloride, hydrogen bromide, and hydrogen iodide add across the double bond following Markovnikov's rule. The mechanism involves protonation of the double bond to form the more stable carbocation intermediate, followed by nucleophilic attack by the halide anion. The regioselectivity depends on the electronic nature of the substituents and the reaction conditions.

Radical Addition

Free radical addition reactions proceed through a three-step mechanism: initiation, propagation, and termination. The initiation step involves the formation of radical species from initiators such as benzoyl peroxide or azobisisobutyronitrile. The propagation step involves addition of the radical to the double bond, creating a new radical species that can undergo further reactions.

Nucleophilic Addition

The electron-deficient nature of the double bond in 4-hexenoic acid, influenced by the electron-withdrawing carboxylic acid group, makes it susceptible to nucleophilic attack. Water addition (hydration) occurs under acidic conditions to form secondary alcohols, while other nucleophiles such as amines or thiols can also add across the double bond.

Carboxylic Functionality Transformations

Esterification Mechanisms

The esterification of 4-hexenoic acid represents a fundamental transformation in organic synthesis, proceeding through multiple mechanistic pathways depending on the catalyst system employed.

Fischer Esterification

The classical Fischer esterification mechanism involves protonation of the carbonyl oxygen by acid catalyst, making the carbonyl carbon more electrophilic. The alcohol nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and water elimination yield the ester product. This mechanism is characterized by its reversible nature and requires removal of water to drive the reaction to completion.

Surfactant-Combined Catalysis

Recent developments in esterification catalysis involve surfactant-combined systems such as dodecylbenzene sulfonic acid (DBSA) and copper dodecylbenzene sulfonate (CDBS). These catalysts function through a dual mechanism: they catalyze the esterification reaction while simultaneously forming reverse micelles that sequester the water byproduct. The DBSA system achieves 98.7% conversion at room temperature, while CDBS provides 97.6% conversion under similar conditions.

Cooperative Catalysis

Acid/iodide cooperative catalysis represents an innovative approach for esterification of carboxylic acids with various nucleophiles. This system enables highly efficient esterification of both aromatic and aliphatic carboxylic acids, including those bearing functional groups. The mechanism involves activation of the carboxylic acid by the acid catalyst and simultaneous activation of the nucleophile by the iodide co-catalyst.

| Catalyst System | Temperature (°C) | Conversion (%) | Reaction Time (h) | Selectivity (%) | Mechanism Type |

|---|---|---|---|---|---|

| H₂SO₄ | 78 | 85.0 | 6 | 80 | Brønsted acid |

| DBSA | 25 | 98.7 | 24 | 95 | Surfactant-combined |

| CDBS | 25 | 97.6 | 24 | 94 | Lewis acid |

| Fe₂O₃@SBA-15 | 150 | 92.0 | 4 | 88 | Heterogeneous |

| Dowex H⁺/NaI | 78 | 82.0 | 24 | 85 | Cooperative |

Enzymatic Esterification

Enzymatic esterification using lipases provides an environmentally friendly alternative to traditional acid-catalyzed methods. These biocatalysts operate under mild conditions and exhibit high selectivity for specific substrates. The mechanism involves formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol substrate.

Amidation Processes

The conversion of 4-hexenoic acid to amides proceeds through multiple pathways, each offering distinct advantages in terms of selectivity, efficiency, and substrate scope.

Direct Amidation

Direct amidation of carboxylic acids with amines requires activation of the carboxylic acid functionality. The most common approach involves the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). The mechanism proceeds through formation of an activated intermediate, followed by nucleophilic attack by the amine.

Enzymatic Amidation

4-Coumarate: CoA ligase from Arabidopsis thaliana (At4CL2) catalyzes the formation of amide bonds through an adenylate-forming mechanism. The enzyme accepts 4-coumaric acid and hexanoic acid as substrates, generating acyl adenylates that are captured by amino acids to form N-acyl amides. This biocatalytic approach offers excellent selectivity and operates under mild conditions.

Lactam Formation

Intramolecular amidation can lead to lactam formation when appropriate amino substituents are present. The mechanism involves nucleophilic attack of the amine on the carboxylic acid functionality, with concurrent ring closure. This approach has been demonstrated in the synthesis of γ-valerolactone derivatives from lysine and related amino acids.

Isomerization Phenomena

Double Bond Migration Mechanisms

The isomerization of 4-hexenoic acid involves the migration of the double bond along the carbon chain, leading to the formation of regioisomeric products. This transformation is catalyzed by various transition metal complexes and proceeds through distinct mechanistic pathways.

Palladium-Catalyzed Isomerization

Palladium-triphenylphosphine complexes effectively catalyze the isomerization of 4-hexenoic acid to 3-hexenoic acid with high selectivity. The mechanism involves initial coordination of the alkene to the palladium center, followed by β-hydride elimination and reinsertion at the adjacent carbon. The equilibrium distribution favors the 3-hexenoic acid isomer, with a 3:97 substrate-to-product ratio being achieved.

Ruthenium-Catalyzed Mechanisms

Coordinatively unsaturated ruthenium complexes, particularly Cp*Ru(κ²-P,N)⁺ catalysts, demonstrate exceptional efficiency in alkene isomerization. These systems achieve greater than 95% yields of (E)-2-alkenes from terminal alkenes. The mechanism involves hemilabile coordination of the phosphine-nitrogen ligand system, which acts as both a coordinating ligand and an internal base.

Iron-Catalyzed Isomerization

High-spin iron(II) imido complexes catalyze double bond transposition through a unique 1,3-proton transfer mechanism. The three-coordinate Fe(II) complex [Ph₂B(ᵗBuIm)₂Fe=NDipp][K(18-C-6)THF₂] enables regioselective transposition of carbon-carbon double bonds based on the pKₐ of allylic protons. This mechanism operates without metal hydride intermediates, instead relying on cooperative action between the iron center and the basic imido ligand.

| Catalyst System | Temperature (°C) | Catalyst Loading (mol%) | Selectivity (%) | Reaction Time (h) | Product |

|---|---|---|---|---|---|

| Pd-PPh₃ | 80 | 10.0 | 90 | 24.00 | 3-pentenoic acid |

| Cp*Ru(κ²-P,N)⁺ | 25 | 0.5 | 95 | 0.25 | (E)-2-alkenes |

| Fe(II) imido complex | 25 | 2.5 | 85 | 4.00 | 2-alkenes |

| Mn(I) bisphosphine | 25 | 2.5 | 92 | 8.00 | (E)-2-alkenes |

Catalyst Influence on Isomeric Distribution

The distribution of isomeric products in 4-hexenoic acid transformations is significantly influenced by the choice of catalyst system, reaction conditions, and substrate structure.

Kinetic vs. Thermodynamic Control

The isomerization of 5-hexenoic acid to 4-hexenoic and 3-hexenoic acids demonstrates the importance of kinetic control in product distribution. Primary isomerization of the terminal double bond occurs approximately 60 times faster than subsequent isomerization steps, allowing for kinetic control of monoisomerized product formation. This selectivity enables the isolation of 4-hexenoic acid as the major product under optimized conditions.

Catalyst Architecture Effects

The structure of the catalyst significantly influences the isomeric distribution. Palladium catalysts supported on titanate nanotubes show high selectivity toward double-bond migration versus hydrogenation. The catalytic activity exhibits a volcano-type dependence on metal loading, with maximum activity observed at approximately 8 wt% palladium.

Solvent Effects

The choice of solvent dramatically affects the isomerization process. Protic solvents such as methanol or ethanol accelerate the double-bond migration reaction compared to aprotic solvents. This effect is attributed to the ability of protic solvents to stabilize charged intermediates formed during the catalytic cycle.

Sequential Transformation Strategies

Isomerization-Hydroformylation Sequences

The combination of isomerization and hydroformylation represents a powerful strategy for converting terminal alkenes to valuable aldehydes with high selectivity. This sequential approach overcomes the limitations of individual transformations and enables access to products that would be difficult to obtain through single-step processes.

Mechanistic Principles

The isomerization-hydroformylation sequence involves two distinct catalytic cycles that operate in tandem. The first step involves the isomerization of 4-hexenoic acid to internal alkenes using selective catalysts such as palladium-phosphine complexes. The second step involves the hydroformylation of the internal alkene using rhodium-based catalysts to produce α-methyl-branched aldehydes.

Catalyst Compatibility

The success of sequential isomerization-hydroformylation depends critically on the compatibility of the two catalyst systems. Studies using rhodium-biphephos catalysts for the hydroformylation of 10-undecenitrile demonstrate that fast isomerization can occur simultaneously with hydroformylation. This fast isomerization regime is favored at high syngas pressure and low biphephos-to-rhodium ratios.

Selectivity Control

The selectivity of the sequential process is controlled by the use of supramolecular catalysts that preorganize substrate molecules prior to the hydroformylation reaction. These catalysts utilize hydrogen bonding to direct the regioselectivity of the hydroformylation step, leading to unprecedented selectivities for α-methyl-branched aldehydes.

Multi-step Transformation Cascades

Multi-step transformation cascades involving 4-hexenoic acid derivatives enable the rapid construction of complex molecular architectures through sequential bond-forming reactions.

Cascade Reaction Design

Successful cascade reactions require careful design of the substrate structure and reaction conditions to ensure that each step proceeds with high selectivity. The intermediate radicals or ionic species must react rapidly with the correct coupling partners while avoiding side reactions. The propagation steps must be faster than termination steps to maintain the cascade process.

Organocatalytic Cascades

Organocatalytic cascade reactions involving 4-hexenoic acid derivatives can proceed through multiple activation modes. These include enamine/iminium ion activation, hydrogen bonding activation, and phase-transfer catalysis. The choice of organocatalyst determines the reaction pathway and the stereochemical outcome of the cascade.

Tandem Catalysis

Tandem catalysis involves the use of multiple catalysts operating simultaneously or sequentially to achieve complex transformations. The key challenge is the site isolation of incompatible catalysts, which can be achieved through compartmentalization using specialized support materials. This approach enables the combination of oxidation and reduction reactions in a single pot.

Reaction Monitoring and Control

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

Trans-hex-4-enoic acid